7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a naphthyridine core, a propyl group, and a phenyl group substituted with an isopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the naphthyridine core, followed by the introduction of the propyl and phenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl and naphthyridine rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biology: Researchers investigate its biological activity, including its interactions with enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Industry: It is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores, such as 1,8-naphthyridine-3-carboxamides, share structural similarities.
Phenyl Substituted Compounds: Compounds with phenyl groups substituted with various functional groups, such as isopropyl, exhibit similar chemical properties.
Uniqueness
7-methyl-4-oxo-N-[4-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
7-methyl-4-oxo-N-(4-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-12-25-13-19(20(26)18-11-6-15(4)23-21(18)25)22(27)24-17-9-7-16(8-10-17)14(2)3/h6-11,13-14H,5,12H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAUNNGRKZXMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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